N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of 1-(benzo[d]oxazol-2-yl)piperidin-4-ol, which is then reacted with other reagents to form the final compound . The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetone. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]oxazol-2-yl)piperidin-4-ol: This compound shares the benzo[d]oxazole and piperidine moieties but lacks the isoxazole carboxamide group.
N-(1-benzyl-piperidin-4-yl)-2-phenoxy-acetamide: This compound features a piperidine ring and a benzyl group but differs in its overall structure and functional groups.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-15-21(22(28-32-15)17-6-2-3-7-18(17)25)23(30)26-14-16-10-12-29(13-11-16)24-27-19-8-4-5-9-20(19)31-24/h2-9,16H,10-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUOYSACNCOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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